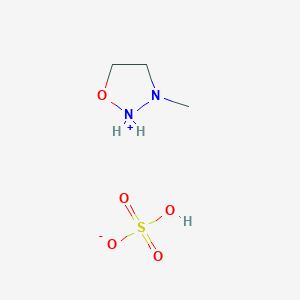

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate

Beschreibung

Eigenschaften

CAS-Nummer |

828915-07-7 |

|---|---|

Molekularformel |

C3H10N2O5S |

Molekulargewicht |

186.19 g/mol |

IUPAC-Name |

hydrogen sulfate;3-methyloxadiazolidin-2-ium |

InChI |

InChI=1S/C3H8N2O.H2O4S/c1-5-2-3-6-4-5;1-5(2,3)4/h4H,2-3H2,1H3;(H2,1,2,3,4) |

InChI-Schlüssel |

RKJIZCQZIBHIBI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCO[NH2+]1.OS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

[3+2] Cycloaddition of Nitrile Oxides and Aziridines

Nitrile oxides (RCNO) react with aziridines under thermal or microwave-assisted conditions to form 1,2,3-oxadiazolidines. For example:

$$

\text{RCNO} + \text{Aziridine} \xrightarrow{\Delta \text{ or MW}} \text{1,2,3-Oxadiazolidine}

$$

Microwave irradiation (75–100°C, 5–45 min) enhances reaction efficiency.

Hydroxylamine-Carbonyl Cyclocondensation

Hydroxylamine derivatives (e.g., N-methylhydroxylamine) react with ketones or aldehydes in acidic media to yield oxadiazolidines. For instance:

$$

\text{NH}2\text{OCH}3 + \text{RCO} \xrightarrow{\text{H}^+} \text{3-Methyl-1,2,3-oxadiazolidine}

$$

This method requires careful pH control to avoid over-oxidation.

Quaternization of the Oxadiazolidine Nitrogen

The nitrogen in the oxadiazolidine ring is methylated to form the quaternary ammonium center.

Methylation with Dimethyl Sulfate (DMS)

DMS reacts with tertiary amines in polar aprotic solvents (e.g., DMF) at 60–80°C:

$$

\text{Oxadiazolidine} + (\text{CH}3)2\text{SO}_4 \rightarrow \text{3-Methyl-1,2,3-oxadiazolidin-2-ium methyl sulfate}

$$

Excess DMS ensures complete quaternization.

Direct Methylation Using Methyl Hydrogen Sulfate

Methyl hydrogen sulfate ($$\text{CH}3\text{HSO}4$$) serves as both methylating agent and sulfate source:

$$

\text{Oxadiazolidine} + \text{CH}3\text{HSO}4 \xrightarrow{\text{25–60°C}} \text{3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate}

$$

Catalysts like Na$$2$$SO$$4$$ accelerate the reaction.

One-Pot Synthesis Using Ionic Liquid Media

Acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) catalyze both cyclization and quaternization:

- Cyclization : Hydroxylamine and carbonyl reactants form the oxadiazolidine ring.

- Quaternization : Methyl hydrogen sulfate introduces the methyl group.

- Anion pairing : The ionic liquid’s $$\text{HSO}_4^-$$ counterion integrates directly.

Conditions : 50–70°C, 2–4 h, yielding >80% product.

Optimization and Challenges

Reaction Efficiency

Purification

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane (7:3) removes byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with 1,2,4-Oxadiazole Derivatives

The compound 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid () shares a methyl-substituted oxadiazole moiety but differs in ring structure (1,2,4-oxadiazole vs. 1,2,3-oxadiazolidinium). Key distinctions include:

- Biological Interactions : The 1,2,4-oxadiazole derivative binds to ribosomal protein RPS3 (binding energy: −7.24 kcal/mol) via hydrogen bonds with residues like Arg54 and Gln101. This suggests that the target compound’s charged ring and hydrogen sulfate ion may alter binding specificity or affinity in similar biological systems .

Table 1: Comparison of Oxadiazole-Based Compounds

| Property | 3-Methyl-1,2,3-oxadiazolidin-2-ium Hydrogen Sulfate | 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic Acid |

|---|---|---|

| Core Structure | 1,2,3-Oxadiazolidinium (charged) | 1,2,4-Oxadiazole (neutral) |

| Key Interactions | Ionic (via HSO₄⁻), potential H-bonding | H-bonding with Arg54, Gln101 (RPS3 protein) |

| Solubility | High (due to HSO₄⁻) | Moderate (carboxylic acid group) |

| Biological Relevance | Underexplored | Ribosomal binding, potential therapeutic applications |

Stability and Reactivity: Insights from Substituted Xylylenes

highlights 3-methyl-1,2-xylylene, a non-heterocyclic compound, but its kinetic data (Table 3) reveal that methyl substituents reduce dimerization rates compared to bulkier groups (e.g., isopropyl). For the target compound:

Table 2: Substituent Effects on Dimerization Kinetics (CH₃CN, 25°C)

Comparison with Oxazine Derivatives

Tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl-2H-1,3-oxazine () is a six-membered heterocycle with oxygen and nitrogen. Contrasts include:

- Ring Size and Charge : The oxazine’s larger, neutral ring may confer conformational flexibility, whereas the oxadiazolidinium’s smaller, charged ring favors rigidity and electrostatic interactions.

- Functional Groups : The hydroxyl group in oxazine enables H-bonding, akin to the hydrogen sulfate’s role in the target compound. However, the sulfate’s stronger acidity (pKa ~1) could enhance solubility in aqueous systems compared to oxazine’s hydroxyl (pKa ~10–12) .

Biologische Aktivität

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₈N₂O₅S

- Molecular Weight : 186.19 g/mol

- CAS Number : 828915-07-7

- IUPAC Name : 3-methyloxadiazolidin-2-ium hydrogen sulfate

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈N₂O₅S |

| Molecular Weight | 186.19 g/mol |

| CAS Number | 828915-07-7 |

| IUPAC Name | 3-methyloxadiazolidin-2-ium hydrogen sulfate |

Synthesis Methods

The synthesis of 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate typically involves cyclization reactions using strong acids like sulfuric acid. The process can be optimized for high yield and purity through controlled temperature and pressure conditions in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has shown promise in inhibiting the proliferation of certain cancer cell lines, including breast and colon cancer cells.

The biological activity of 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate is attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Compromising the integrity of microbial cell membranes.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through specific molecular pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was tested using standard disk diffusion methods, showing a clear zone of inhibition around treated areas.

Case Study 2: Anticancer Activity

In a laboratory setting, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations exceeding 100 µg/mL after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in these cancer cells.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.